

# Independent Verification of Siponimod's Direct CNS Effects: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the direct central nervous system (CNS) effects of **Siponimod** with other leading multiple sclerosis (MS) therapies. The information presented is supported by experimental data from key preclinical and clinical studies to aid in research and drug development.

## **Executive Summary**

**Siponimod**, a selective sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated direct effects within the CNS, independent of its peripheral immunomodulatory action. By crossing the blood-brain barrier, **Siponimod** interacts with S1P1 and S1P5 receptors on resident CNS cells, including astrocytes, oligodendrocytes, and microglia. This engagement is believed to contribute to its neuroprotective effects, such as reducing brain volume loss and neuroaxonal damage. This guide compares these CNS-specific outcomes of **Siponimod** with those of Fingolimod, another S1P receptor modulator, Ocrelizumab, a B-cell depleting monoclonal antibody, and Cladribine, a purine nucleoside analogue.

## **Comparative Data on Direct CNS Effects**

The following tables summarize quantitative data from pivotal clinical trials on key markers of CNS integrity.

### **Table 1: Effect on Brain Volume Loss**



Drug (Pivotal Trial)	Comparison	Reduction in Whole Brain Volume Loss	Reduction in Gray Matter Volume Loss	Study Population
Siponimod (EXPAND)	vs. Placebo	Significant reduction[1]	Adjusted mean change from baseline at month 12: +0.01% vs0.6% for placebo[2]	Secondary Progressive MS (SPMS)
Fingolimod (FREEDOMS/FR EEDOMS II)	vs. Placebo	31% to 36% reduction[3]	Data not specified	Relapsing- Remitting MS (RRMS)
Ocrelizumab (OPERA I/II)	vs. Interferon β-1a	25.8% reduction in total brain volume loss from Weeks 24 to 96[4]	Significantly less cortical gray matter volume loss at Year 5 with continuous treatment[5]	Relapsing MS (RMS)
Cladribine (CLARITY)	vs. Placebo	Mean percentage brain volume loss per year: -0.56% vs0.70% for placebo[6]	Significantly lower gray matter volume loss from 6 to 24 months[7]	Relapsing- Remitting MS (RRMS)

Table 2: Effect on Neurofilament Light Chain (NfL) Levels



Drug	Comparison	Reduction in Serum/Blood NfL Levels	Study Population
Siponimod (EXPAND)	vs. Placebo	Associated with reductions in NfL[8][9]	Secondary Progressive MS (SPMS)
Fingolimod (FREEDOMS/TRANS FORMS)	vs. Placebo/Interferon β-1a	~40% reduction with continuous treatment for up to 10 years[10]	Relapsing-Remitting MS (RRMS)
Ocrelizumab (OPERA/ORATORIO)	vs. Interferon β-1a/Placebo	43% reduction in RMS; 16% reduction in PPMS[8][11]	Relapsing MS (RMS) & Primary Progressive MS (PPMS)
Cladribine (MAGNIFY- MS)	N/A (observational)	Substantial and sustained reductions at 12 and 24 months[12]	Highly Active Relapsing MS

# Experimental Protocols Siponimod: EXPAND Trial Methodology

The EXPAND trial was a randomized, double-blind, placebo-controlled, event-driven Phase III study in patients with SPMS.

- Patient Population: Patients aged 18–60 years with a diagnosis of SPMS and evidence of disability progression in the prior two years, with or without superimposed relapses.
   Expanded Disability Status Scale (EDSS) scores ranged from 3.0 to 6.5.
- Intervention: Patients were randomized 2:1 to receive either 2 mg of oral Siponimod once daily (with a dose-titration period) or a placebo.
- Primary Endpoint: Time to 3-month confirmed disability progression (CDP), defined as a
  ≥1.0-point increase in EDSS from baseline (or ≥0.5 points for patients with a baseline EDSS
  of 5.5 or higher).



- Key Secondary Endpoints: Time to 6-month CDP, time to confirmed worsening of at least 20% from baseline in the Timed 25-Foot Walk test, and change from baseline in T2 lesion volume.
- MRI Acquisition and Analysis: Brain MRI scans were performed at baseline and at 12 and 24 months. Standardized imaging protocols were used across all sites. The percentage brain volume change (PBVC) was calculated using the Structural Image Evaluation using Normalization of Atrophy (SIENA) method.
- Neurofilament Light Chain (NfL) Analysis: Blood samples were collected at baseline and at various time points during the study. NfL concentrations were measured using a highly sensitive single-molecule array (Simoa) assay.[9]

### **Fingolimod: FREEDOMS Trial Methodology**

The FREEDOMS trial was a 24-month, randomized, double-blind, placebo-controlled Phase III study in patients with RRMS.

- Patient Population: Patients with RRMS aged 18 to 55 years with an EDSS score of 0 to 5.5.
- Intervention: Patients were randomized to receive oral Fingolimod at a dose of 0.5 mg or 1.25 mg once daily, or a placebo.
- Primary Endpoint: Annualized relapse rate.
- Key Secondary Endpoints: Time to disability progression confirmed after 3 months.
- MRI Acquisition and Analysis: MRI scans of the brain were performed at baseline and at months 6, 12, and 24. Brain volume loss was assessed using the SIENA method.[3]

### Ocrelizumab: OPERA I & II Trials Methodology

The OPERA I and II trials were two identical, randomized, double-blind, double-dummy, Phase III studies in patients with relapsing MS.

 Patient Population: Patients with relapsing MS aged 18 to 55 years with an EDSS score of 0 to 5.5.



- Intervention: Patients were randomized to receive intravenous Ocrelizumab 600 mg every 24 weeks or subcutaneous interferon beta-1a 44 mcg three times weekly for 96 weeks.[4]
- Primary Endpoint: Annualized relapse rate.
- MRI Acquisition and Analysis: Brain MRIs were performed at baseline, week 24, week 48, and week 96. Brain volume changes were analyzed using SIENA.[4][7]

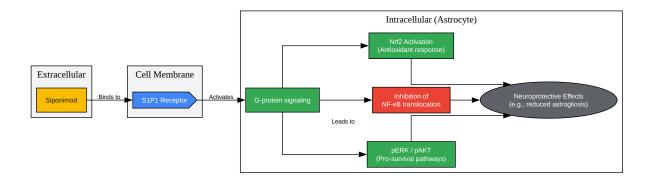
### **Cladribine: CLARITY Trial Methodology**

The CLARITY trial was a 96-week, randomized, double-blind, placebo-controlled Phase III study in patients with RRMS.

- · Patient Population: Patients with RRMS.
- Intervention: Patients were randomized to receive one of two cumulative doses of oral Cladribine tablets (3.5 mg/kg or 5.25 mg/kg) or placebo, administered in two short courses one year apart.
- Primary Endpoint: Annualized relapse rate.
- MRI Acquisition and Analysis: Brain MRI scans were performed according to a standardized protocol.[13] A central, independent neuroradiology center, blinded to treatment allocation, analyzed the scans.

# Visualizations Siponimod Signaling in CNS Astrocytes





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Caption: Siponimod's signaling cascade in astrocytes.

# Siponimod Signaling in CNS Oligodendrocytes

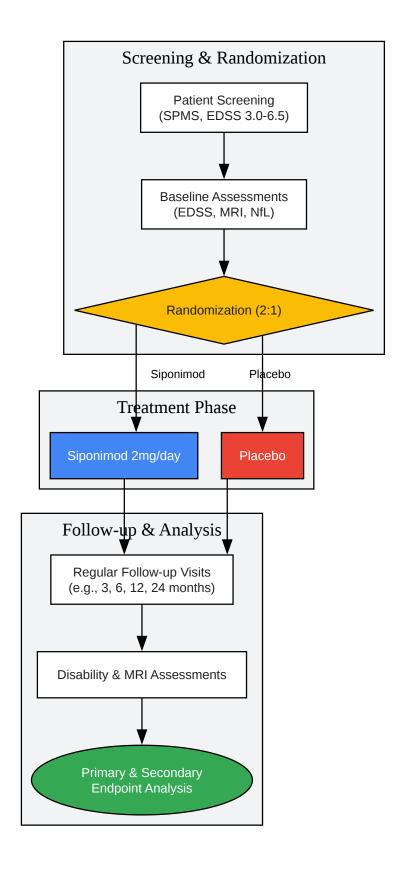


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Caption: Siponimod's signaling cascade in oligodendrocytes.

### **EXPAND Clinical Trial Workflow**





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Caption: Workflow of the EXPAND clinical trial.



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